tert-Butyl 2-((4-chlorobenzylidene)amino)propanoate
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Overview
Description
tert-Butyl 2-((4-chlorobenzylidene)amino)propanoate is an organic compound with the molecular formula C20H22ClNO2 It is a derivative of propanoic acid, featuring a tert-butyl ester group and a 4-chlorobenzylideneamino substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-((4-chlorobenzylidene)amino)propanoate typically involves the condensation of tert-butyl 2-amino propanoate with 4-chlorobenzaldehyde. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the condensation process. The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-((4-chlorobenzylidene)amino)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorobenzylidene moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines.
Scientific Research Applications
tert-Butyl 2-((4-chlorobenzylidene)amino)propanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in binding studies.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of tert-Butyl 2-((4-chlorobenzylidene)amino)propanoate involves its interaction with specific molecular targets. The compound’s imine group can form reversible covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The molecular pathways involved depend on the specific biological context and target.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 2-((4-methylbenzylidene)amino)propanoate
- tert-Butyl 2-((4-fluorobenzylidene)amino)propanoate
- tert-Butyl 2-((4-bromobenzylidene)amino)propanoate
Uniqueness
tert-Butyl 2-((4-chlorobenzylidene)amino)propanoate is unique due to the presence of the 4-chlorobenzylidene moiety, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications.
Properties
Molecular Formula |
C14H18ClNO2 |
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Molecular Weight |
267.75 g/mol |
IUPAC Name |
tert-butyl 2-[(4-chlorophenyl)methylideneamino]propanoate |
InChI |
InChI=1S/C14H18ClNO2/c1-10(13(17)18-14(2,3)4)16-9-11-5-7-12(15)8-6-11/h5-10H,1-4H3 |
InChI Key |
WGRBDUBUTQSCNE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)OC(C)(C)C)N=CC1=CC=C(C=C1)Cl |
Origin of Product |
United States |
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